molecular formula C6HBrClF3O2S B6302828 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride CAS No. 2154410-88-3

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Cat. No.: B6302828
CAS No.: 2154410-88-3
M. Wt: 309.49 g/mol
InChI Key: MFYBTMZFHCBXPD-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is an organosulfur compound with the molecular formula C6HBrClF3O2S. It is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is primarily used in organic synthesis and serves as a versatile intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-2,4,6-trifluorobenzene. One common method includes the reaction of 3-bromo-2,4,6-trifluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates under specific conditions.

    Oxidation Reactions: Although less common, oxidation reactions can modify the sulfonyl chloride group to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Utilized in the preparation of advanced materials such as polymers and coatings with specific properties.

    Medicinal Chemistry: Investigated for its potential in developing new therapeutic agents due to its ability to form bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride

Comparison:

  • Reactivity: 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is unique due to the presence of multiple electron-withdrawing fluorine atoms, which enhance its electrophilicity compared to similar compounds.
  • Applications: While similar compounds are also used in organic synthesis, the specific substitution pattern in this compound provides distinct reactivity and selectivity, making it suitable for specialized applications in medicinal chemistry and material science.

This compound’s unique combination of functional groups and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-2,4,6-trifluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBTMZFHCBXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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